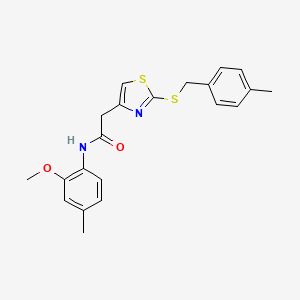

N-(2-methoxy-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Description

N-(2-Methoxy-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a 2-methoxy-4-methylphenyl substituent on the amide nitrogen and a 4-methylbenzylthio group at the thiazole ring’s 2-position. These modifications influence physicochemical properties (e.g., solubility, logP) and biological interactions, as seen in studies of similar thiazole-acetamide derivatives .

Properties

IUPAC Name |

N-(2-methoxy-4-methylphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S2/c1-14-4-7-16(8-5-14)12-26-21-22-17(13-27-21)11-20(24)23-18-9-6-15(2)10-19(18)25-3/h4-10,13H,11-12H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNAJYBENFKGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

- Molecular Formula : C21H22N2O2S2

- Molecular Weight : 398.54 g/mol

- IUPAC Name : N-(2-methoxy-4-methylphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide

This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study evaluating the anticancer activity of thiazole derivatives, several compounds were tested against A549 (lung cancer) and C6 (glioma) tumor cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6f | A549 | 15 | Induction of apoptosis via caspase activation |

| 6g | C6 | 12 | Inhibition of DNA synthesis |

Antimicrobial Activity

Thiazole derivatives have also been screened for their antimicrobial properties. In vitro studies show that many thiazole-containing compounds exhibit moderate to good antibacterial activity against various pathogens.

Case Study: Antimicrobial Screening

A comprehensive screening of thiazole derivatives revealed that this compound demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Good |

| Pseudomonas aeruginosa | 128 | Moderate |

The biological activities of this compound can be attributed to multiple mechanisms:

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through activation of caspase pathways.

- Inhibition of DNA Synthesis : Some derivatives inhibit DNA synthesis, leading to reduced proliferation of cancer cells.

- Antibacterial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- The methoxy group in the target compound and CAS 941875-87-2 enhances polarity compared to methyl-substituted analogs (e.g., 941982-22-5) .

- Thioether linkages (common in all analogs) contribute to metabolic stability and hydrophobic interactions in biological systems .

- Bulkier substituents (e.g., triazinoindole in Compound 24 ) reduce solubility but may improve target binding specificity.

Antimicrobial Activity

- N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) : Exhibited MIC values of 6.25–12.5 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to the methylthiazole core and m-tolyl group enhancing membrane penetration .

- N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide (107j) : Demonstrated antifungal activity (MIC = 12.5 µg/mL) against Aspergillus flavus, likely due to the chlorophenyl group’s electron-withdrawing effects improving target affinity .

- Compound 24 (triazinoindole derivative): Showed reduced bacterial inhibition compared to simpler thiazole-acetamides, suggesting bulky heterocycles may hinder cellular uptake .

Enzymatic Interactions

- Thiazole-acetamides with methoxy substituents (e.g., CAS 941875-87-2) exhibit enhanced binding to cytochrome P450 enzymes, as inferred from similar compounds in and .

- Thioether groups stabilize interactions with cysteine residues in enzyme active sites, as seen in studies of bis(azolyl)sulfonamidoacetamides .

Example Pathway for Target Compound :

- Step 1: Synthesize 2-((4-methylbenzyl)thio)thiazol-4-ylacetic acid via thioetherification of 2-mercaptothiazole with 4-methylbenzyl chloride.

- Step 2: Couple with 2-methoxy-4-methylaniline using EDC/HOBt, as described for analogs in and .

Q & A

Q. Basic

- X-ray crystallography : Single-crystal diffraction using SHELXL () is critical for unambiguous confirmation of the molecular structure, including bond angles and dihedral angles between the thiazole and phenyl rings .

- Spectroscopy :

What are the recommended methodologies for evaluating the biological activity of this compound in preclinical studies?

Q. Basic

- In vitro assays : Screen for antimicrobial activity via broth microdilution (MIC determination) or anticancer potential using MTT assays against cell lines (e.g., HeLa, MCF-7) .

- Target identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) or receptors, followed by enzymatic inhibition assays (e.g., IC₅₀ measurements) .

How can regioselectivity challenges during the thiolation of the thiazole ring be addressed?

Q. Advanced

- Steric and electronic effects : The 4-methylbenzylthio group may exhibit preferential substitution at the thiazole C2 position due to steric hindrance at C5. Use DFT calculations to predict reactive sites .

- Catalytic optimization : Transition-metal catalysts (e.g., CuI) can enhance selectivity in thiol-alkyne or thiol-ene click reactions .

How should researchers resolve contradictions between computational predictions and experimental crystallographic data?

Q. Advanced

- Case study : If computational models (e.g., Gaussian-optimized geometries) suggest planar amide linkages but X-ray data show torsional distortion, re-evaluate solvent effects or lattice packing forces. Refinement using SHELXL with TWIN/BASF commands can model disorder or twinning .

- Validation : Cross-check NMR coupling constants (e.g., J₃,₄ in thiazole) with DFT-calculated values to identify conformational discrepancies .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Q. Advanced

- Analog synthesis : Modify the methoxy group (e.g., replace with ethoxy or halogens) or the benzylthio moiety (e.g., vary alkyl chain length) .

- Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the phenyl ring may enhance kinase inhibition .

What safety protocols are critical when handling this compound in a research laboratory?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols) .

- Spill management : Neutralize with activated charcoal and dispose of as hazardous waste .

How can researchers troubleshoot low yields in the final amide coupling step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.